molecular formula C45H84O7 B2372758 Glisoprenin D CAS No. 205594-89-4

Glisoprenin D

Cat. No.: B2372758
CAS No.: 205594-89-4
M. Wt: 737.16
InChI Key: NWNDDBQOCUDCDV-QYOQUFJESA-N
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Description

Glisoprenin D is a polyprenol compound isolated from submerged cultures of the deuteromycete Gliocladium roseum. It is known for its inhibitory effects on appressorium formation in the fungal pathogen Magnaporthe grisea, which is responsible for rice blast disease .

Scientific Research Applications

Glisoprenin D has several scientific research applications:

    Chemistry: It is used as a model compound to study polyprenol chemistry and its derivatives.

    Biology: It serves as an inhibitor of appressorium formation in Magnaporthe grisea, making it valuable in plant pathology research.

    Medicine: Its moderate cytotoxic activity is of interest in cancer research.

Future Directions

Future research could focus on the potential applications of Glisoprenin D in life sciences . Further studies are needed to elucidate the mechanism of action and the safety profile of this compound.

Preparation Methods

Glisoprenin D is typically isolated from submerged cultures of Gliocladium roseum. The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound.

Chemical Reactions Analysis

Glisoprenin D undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Glisoprenin D exerts its effects by inhibiting the signal transduction pathways leading to appressorium formation in Magnaporthe grisea. This inhibition prevents the formation of infection structures on hydrophobic surfaces, thereby reducing the pathogenicity of the fungus .

Comparison with Similar Compounds

Glisoprenin D is part of a family of compounds, including Glisoprenins A, C, and E. These compounds share similar inhibitory effects on appressorium formation but differ in their chemical structures and potency. For example, Glisoprenin E is ten times less active compared to the other glisoprenins .

Properties

IUPAC Name

(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H84O7/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,49)28-15-29-43(8,50)30-16-31-44(9,51)32-17-33-45(10,52)34-25-40(47)41(5,6)48/h18,21-22,26,40,46-52H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNDDBQOCUDCDV-QYOQUFJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H84O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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